REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]#[CH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][CH3:14]>C(N(CC)C1C=CC=CC=1)C>[OH:1][C:2]1[C:3]([C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:11]=[CH:10][CH2:9][O:8]2
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Name
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1-(2-hydroxy-4-prop-2-ynyloxy-phenyl)-propan-1-one
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Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCC#C)C(CC)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
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3 h
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 5→10% EtOAc in Hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc/Hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CCOC2=CC=C1C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.91 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |